N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
Description
This compound is a thieno[3,4-c]pyrazole derivative featuring a 5,5-dioxido (sulfone) group, a tert-butyl substituent at the 2-position, and a 2,2-diphenylacetamide moiety at the 3-position. The sulfone group enhances polarity and metabolic stability, while the bulky tert-butyl and diphenyl groups likely influence steric interactions and lipophilicity.
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-23(2,3)26-21(18-14-30(28,29)15-19(18)25-26)24-22(27)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,14-15H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCAWZIZXAJIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 5-amino-pyrazoles, which are known to interact with a wide range of biological targets.
Mode of Action
As a member of the 5-amino-pyrazoles class, it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways
Biochemical Pathways
Given the broad range of potential targets associated with 5-amino-pyrazoles, it is likely that this compound could influence multiple biochemical pathways
Biological Activity
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole family. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The unique structural features of this compound contribute to its diverse biological effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 366.45 g/mol
The presence of a tert-butyl group and dioxido functionalities enhances its stability and reactivity. The thieno-pyrazole framework is known for conferring various pharmacological properties.
Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant activity. A study on similar compounds demonstrated their effectiveness in mitigating oxidative stress in biological systems. The antioxidant properties were assessed using red blood cell models exposed to toxic agents like 4-nonylphenol, where thieno[3,4-c]pyrazole compounds showed a reduction in erythrocyte malformations compared to controls .
Anticancer Properties
Compounds with similar thieno-pyrazole structures have been reported to possess anticancer activities. For instance, fluoro-substituted derivatives have shown efficacy against various cancer cell lines. The mechanism involves the modulation of specific enzymes and receptors that play a role in cancer cell proliferation and survival.
Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have been investigated for their anti-inflammatory properties. Inhibitors targeting phosphodiesterase (PDE) enzymes have shown promise in treating inflammatory diseases. Compounds from this class may inhibit PDE7, which is implicated in allergic and inflammatory responses .
Case Studies
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Antioxidant Efficacy : A study evaluated the protective effects of thieno[3,4-c]pyrazole compounds against oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish). The results indicated that treated groups exhibited significantly lower percentages of altered erythrocytes compared to control groups (Table 1) .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thieno Compound 12 ± 1.03 - Anticancer Activity : Another investigation into the anticancer potential of thieno[3,4-c]pyrazole derivatives revealed significant cytotoxicity against various cancer cell lines at nanomolar concentrations. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs identified in the evidence share key motifs, such as thieno-pyrazole cores, acetamide linkages, or aromatic substituents. Below is a comparative analysis based on the provided
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Core Structural Variations: The target compound’s thieno-pyrazole core is distinct from the thiazole-carbamate systems in and simpler acetamide derivatives in . Analogs like 396723-70-9 () share the thieno-pyrazole core but lack the sulfone group and diphenylacetamide moiety, which may reduce metabolic stability and steric bulk .
Functional Group Impact: The 5,5-dioxido group in the target compound introduces polarity absent in 396723-70-9, which has a chloro-propanamide group. This sulfone could improve aqueous solubility compared to non-sulfonated analogs. The diphenylacetamide group in the target compound contrasts with the monophenolic acetamide in 202191-14-8 (). The diphenyl motif may enhance π-π interactions in hydrophobic binding pockets .
Pharmacopeial Derivatives :
- Compounds in feature thiazole-carbamate and ureido linkages, which are absent in the target compound. These groups are often associated with protease or kinase inhibition, suggesting divergent therapeutic pathways .
Limitations of Available Evidence:
- No pharmacological or physicochemical data (e.g., IC₅₀, logP, solubility) are provided in the sources, limiting quantitative comparisons.
- Structural analogs in lack detailed synthetic or biological context, precluding conclusions about relative efficacy or toxicity.
Research Findings and Methodological Context
- Crystallographic Analysis : The SHELX system () is widely used for small-molecule refinement, suggesting that structural data for the target compound or its analogs may rely on this software .
Q & A
Q. Why do some studies report high solubility while others note precipitation in aqueous buffers?
- Answer : Solubility varies with crystallinity (amorphous vs. crystalline forms). Use differential scanning calorimetry (DSC) to identify polymorphs. Amorphous forms (Tg ~120°C) dissolve faster but may precipitate upon storage. Co-solvents (e.g., PEG 400) improve consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
